molecular formula C11H11F2NO B12238925 1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one

1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one

Cat. No.: B12238925
M. Wt: 211.21 g/mol
InChI Key: ALZNYELNFCDMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one is a synthetic organic compound that features an azetidine ring and a difluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step may involve nucleophilic substitution reactions where a difluorophenyl halide reacts with an azetidine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the ethanone group to a carboxylic acid.

    Reduction: Reduction reactions could convert the ethanone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Azetidin-1-yl)-2-phenylethan-1-one: Lacks the difluorophenyl group.

    1-(Pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one is unique due to the presence of both the azetidine ring and the difluorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

1-(azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone

InChI

InChI=1S/C11H11F2NO/c12-9-3-2-8(10(13)7-9)6-11(15)14-4-1-5-14/h2-3,7H,1,4-6H2

InChI Key

ALZNYELNFCDMRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

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